What are the chemical properties of Erythromycin A enol ether?
What are the chemical properties of Erythromycin A enol ether?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythromycin (B1671065) A, a widely used macrolide antibiotic, is notoriously unstable in acidic environments, such as the stomach. This instability leads to its conversion into various degradation products, with Erythromycin A enol ether being a key intermediate. This technical guide provides an in-depth analysis of the chemical properties of Erythromycin A enol ether, including its structure, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization, along with a summary of its spectroscopic data, are presented. Furthermore, the degradation pathway of Erythromycin A, involving the enol ether, is elucidated through a logical diagram. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of macrolide antibiotics.
Chemical Properties
Erythromycin A enol ether, also known as 8,9-anhydroerythromycin A 6,9-hemiketal, is a primary degradation product of Erythromycin A formed under acidic conditions.[1][2][3] This transformation involves an intramolecular cyclization where the C6-hydroxyl group attacks the C9-ketone, resulting in the formation of a cyclic enol ether.[2][4] This structural rearrangement leads to a loss of antibacterial activity.[2][3][4]
Structure
Structurally, Erythromycin A enol ether consists of a central 14-membered bicyclic macrolide ring.[5] Attached to this core are two sugar moieties: α-L-cladinose and β-D-desosamine.[5] The formation of the enol ether introduces a double bond within the bicyclic system.
Stability and Reactivity
Erythromycin A enol ether is a key intermediate in the acid-catalyzed degradation of Erythromycin A.[6][7] In acidic aqueous solutions, it exists in equilibrium with Erythromycin A and another degradation product, anhydroerythromycin A.[6][7][8] The degradation process is subject to both general and specific acid catalysis.[7] It has been shown that the formation of the enol ether is a reversible step.[7] Furthermore, Erythromycin A enol ether can undergo a facile translactonization to a ring-contracted enol ether, particularly when refluxed in methanol (B129727) with ammonium (B1175870) hydroxide (B78521).[9]
Physicochemical Data
A summary of the key physicochemical properties of Erythromycin A enol ether is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C37H65NO12 | [1][3][4][10] |
| Molecular Weight | 715.91 g/mol | [1][3][4][10] |
| CAS Number | 33396-29-1 | [1][4][10] |
| Appearance | White to off-white solid | |
| Melting Point | 133-138 °C | [11][12] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [2][4] |
Spectroscopic Data
The structural elucidation of Erythromycin A enol ether has been extensively carried out using various spectroscopic techniques.
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Full assignments of the proton NMR spectra in CD₃OD, CDCl₃, and buffered D₂O have been reported, confirming the structure. | [11][12][13] |
| ¹³C NMR | Complete assignments of the carbon-13 NMR spectra in CD₃OD and CDCl₃ have been achieved. | [9][11][12][13] |
| Mass Spectrometry (MS) | LC-MS data shows a precursor ion [M+H]⁺ at m/z 716.463. | [10] |
| Infrared (IR) Spectroscopy | IR spectral data is available and has been used for characterization. | [9][13] |
Experimental Protocols
Synthesis of Erythromycin A Enol Ether
A common method for the preparation of Erythromycin A enol ether involves the acid-catalyzed degradation of Erythromycin A.[11][12]
Procedure:
-
Dissolve Erythromycin A in a suitable solvent, such as methanol containing a catalytic amount of a weak acid like acetic acid.
-
Reflux the solution for a specified period (e.g., 4 hours) to facilitate the conversion to a mixture of Erythromycin A enol ether and anhydroerythromycin A.[9]
-
The reaction can be monitored by techniques such as HPLC.
-
Upon completion, the acid is neutralized.
-
The product, Erythromycin A enol ether, can then be isolated and purified using chromatographic techniques. A reported yield is 68%.[11][12]
Synthesis of Erythromycin A Lactam Enol Ether
A lactam analog of Erythromycin A enol ether has been synthesized, showing superior gastrointestinal stimulatory activity.[9]
Two-Step Reaction Sequence:
-
Formation of Ring-Contracted Enol Ether: Erythromycin A is first converted to its ring-contracted enol ether. This is achieved by refluxing a methanol solution of Erythromycin A with acetic acid, followed by neutralization with ammonium hydroxide and continued reflux.[9]
-
Conversion to Lactam: The ring-contracted enol ether is then converted to the lactam analog. This involves a sequence of reactions including dehydration to an epoxide, followed by nucleophilic ring-opening with ammonia.[9] This process yields the macrolactam analog in a 75% overall yield from the ring-contracted enol ether.[9]
Degradation Pathway of Erythromycin A
The degradation of Erythromycin A in acidic conditions is a complex process. The currently accepted model suggests an equilibrium between Erythromycin A, Erythromycin A enol ether, and anhydroerythromycin A.[6][7] The ultimate degradation pathway is believed to be the slow loss of the cladinose (B132029) sugar from Erythromycin A.[6]
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Logical Workflow for Characterization
The characterization of Erythromycin A enol ether typically follows a structured experimental workflow to confirm its identity and purity.
Caption: Experimental workflow for the synthesis and characterization of Erythromycin A enol ether.
References
- 1. Erythromycin A enol ether | TargetMol [targetmol.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agscientific.com [agscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the stereochemistry of anhydroerythromycin A, the principal degradation product of the antibiotic erythromycin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Erythromycin A enol ether | C37H65NO12 | CID 83954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
